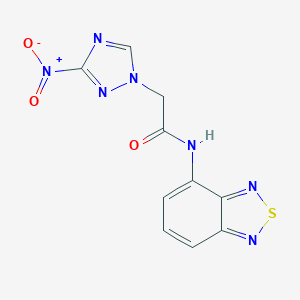
N-(2,1,3-benzothiadiazol-4-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,1,3-benzothiadiazol-4-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown potential in various applications.
Mécanisme D'action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is not well understood. However, studies have suggested that it may exert its anti-inflammatory and anti-tumor activities by inhibiting the expression of pro-inflammatory cytokines and down-regulating the NF-κB signaling pathway.
Biochemical and Physiological Effects:
N-(2,1,3-benzothiadiazol-4-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide has been found to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been found to have potential as a fluorescent probe for the detection of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,1,3-benzothiadiazol-4-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide in lab experiments is its potential as a fluorescent probe for the detection of reactive oxygen species. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of N-(2,1,3-benzothiadiazol-4-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide. One direction is the further investigation of its anti-inflammatory and anti-tumor activities and its potential as a therapeutic agent. Another direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further research is needed to explore the potential of this compound as a fluorescent probe for the detection of reactive oxygen species in living cells.
Conclusion:
In conclusion, N-(2,1,3-benzothiadiazol-4-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is a promising chemical compound that has shown potential in various scientific research applications. Its anti-inflammatory, anti-tumor, and anti-microbial activities, as well as its potential as a fluorescent probe for the detection of reactive oxygen species, make it an attractive target for further investigation. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide has been reported using various methods. One of the most commonly used methods is the reaction between 2-aminobenzothiazole and 3-nitro-1H-1,2,4-triazole in the presence of acetic anhydride. The reaction yields N-(2,1,3-benzothiadiazol-4-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide as a yellow solid.
Applications De Recherche Scientifique
N-(2,1,3-benzothiadiazol-4-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been reported to have anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been found to have potential as a fluorescent probe for the detection of reactive oxygen species.
Propriétés
Nom du produit |
N-(2,1,3-benzothiadiazol-4-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide |
|---|---|
Formule moléculaire |
C10H7N7O3S |
Poids moléculaire |
305.28 g/mol |
Nom IUPAC |
N-(2,1,3-benzothiadiazol-4-yl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C10H7N7O3S/c18-8(4-16-5-11-10(13-16)17(19)20)12-6-2-1-3-7-9(6)15-21-14-7/h1-3,5H,4H2,(H,12,18) |
Clé InChI |
KLKHPRYBLAKLMA-UHFFFAOYSA-N |
SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)CN3C=NC(=N3)[N+](=O)[O-] |
SMILES canonique |
C1=CC2=NSN=C2C(=C1)NC(=O)CN3C=NC(=N3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277379.png)
![N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277381.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277382.png)
![N-(5-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277383.png)
![N-(3-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277384.png)
![N-(4-bromo-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277385.png)
![N-(4-bromo-2-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277386.png)
![N-(2-ethyl-6-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277389.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]butanamide](/img/structure/B277391.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B277392.png)
![N-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277393.png)
![N-(4-bromo-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277394.png)
![N-(3-chloro-4-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277396.png)
![4-({4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid](/img/structure/B277397.png)